molecular formula C11H15N3O5 B7885077 2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate

2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate

Cat. No.: B7885077
M. Wt: 269.25 g/mol
InChI Key: WOVGSMFLJWWPJM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate typically involves the reaction of pyridine-3-carboxaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of flow microreactor systems allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.C2H2O4/c1-10-7-9(13)12-6-8-3-2-4-11-5-8;3-1(4)2(5)6/h2-5,10H,6-7H2,1H3,(H,12,13);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVGSMFLJWWPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CN=CC=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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